molecular formula C11H16N2 B3107535 (2R,3R)-2-phenylpiperidin-3-amine CAS No. 161167-79-9

(2R,3R)-2-phenylpiperidin-3-amine

Cat. No.: B3107535
CAS No.: 161167-79-9
M. Wt: 176.26 g/mol
InChI Key: GFMAFYNUQDLPBP-GHMZBOCLSA-N
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Description

(2R,3R)-2-phenylpiperidin-3-amine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-phenylpiperidin-3-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted piperidine derivative, using a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-phenylpiperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Mechanism of Action

The mechanism of action of (2R,3R)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-phenylpiperidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable in drug development and other scientific research areas .

Properties

IUPAC Name

(2R,3R)-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMAFYNUQDLPBP-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

First, a carboxyl group of a 2-phenylnicotinic acid derivative is amidated and applied to Hofmann's reaction. Then, the resulting 2-phenyl-3-aminopyridine derivative is reduced to produce a 2-phenyl-3-aminopiperidine derivative, and further subjecting the resulting compound to acylation or alkylation, if desired.
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Synthesis routes and methods II

Procedure details

A 500 ml Parr bottle was charged with 5 grams of 5% platinum/carbon (50% water wet), 5 grams (0.0293 mol.) 3-amino-2-phenylpyridine (1 equivalent), 75 ml of water (15 vol.) and 25 ml of concentrated hydrochloric acid (5 vol.). The reaction was hydrogenated (maintaining the hydrogen pressure between 36 psi and 50 psi) until high pressure liquid chromatography (HPLC) indicated complete reaction. The catalyst was removed by filtration and the pH of the filtrate was adjusted from 0 to a stable 11.2 using 25% sodium hydroxide (NaOH). The aqueous layer was extracted twice with 50 ml of methylene chloride (CH2Cl2). The organic extracts were combined, dried with magnesium sulfate (MgSO4) and the filtrate was atmospherically distilled to an oil, 4.34 grams (84.1%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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